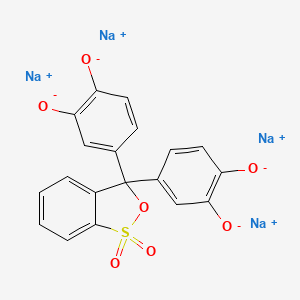
4-Biphenylzinc bromide
Descripción general
Descripción
4-Biphenylzinc bromide is an organozinc compound with the chemical formula C12H9BrZn. It is a white solid that is soluble in organic solvents such as tetrahydrofuran and dimethylformamide. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Mecanismo De Acción
Target of Action
The primary target of 4-Biphenylzinc bromide are various electrophiles, such as aryl halides . These electrophiles play a crucial role in organic synthesis, particularly in the formation of carbon-carbon bonds .
Mode of Action
This compound exhibits nucleophilic properties, allowing it to effectively react with its targets . The interaction between this compound and its targets involves the initial formation of a complex, followed by the transfer of the organic group from this compound to the electrophile . This results in the formation of carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of carbon-carbon bonds . This compound has found utility as a reagent in diverse reactions, including cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Negishi coupling reactions . By employing these reactions, researchers have successfully synthesized a wide range of compounds .
Result of Action
The primary molecular result of this compound’s action is the formation of carbon-carbon bonds . This enables the synthesis of a wide range of compounds, contributing to its utility in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Biphenylzinc bromide can be synthesized through several methods:
-
Direct Insertion Method: : This involves the direct insertion of zinc metal into a solution of biphenyl bromide in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
-
Transmetalation Method: : This method involves the reaction of biphenyl mercury with zinc bromide. Zinc bromide is gradually added to the stirred biphenyl mercury solution under nitrogen protection, controlling the reaction temperature and time .
Industrial Production Methods
Industrial production of this compound often employs the direct insertion method due to its simplicity and efficiency. The reaction is typically scaled up by using larger quantities of zinc metal and biphenyl bromide, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Biphenylzinc bromide undergoes several types of reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the electrophile.
Negishi Coupling: Involves a palladium or nickel catalyst, and the reaction is carried out in the presence of an aryl halide and a suitable solvent.
Major Products Formed
The major products formed from these reactions are biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
4-Biphenylzinc bromide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of organic electronic materials and polymers.
Medicinal Chemistry: It is used in the synthesis of biologically active compounds and drug candidates.
Comparación Con Compuestos Similares
Similar Compounds
Phenylzinc bromide: Similar in structure but contains only one phenyl group.
Benzylzinc bromide: Contains a benzyl group instead of a biphenyl group.
tert-Butylzinc bromide: Contains a tert-butyl group instead of a biphenyl group.
Uniqueness
4-Biphenylzinc bromide is unique due to its biphenyl structure, which provides greater stability and reactivity in cross-coupling reactions compared to simpler organozinc compounds. This makes it particularly valuable in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
bromozinc(1+);phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCKUYSUPQKJDR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3258962.png)


![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B3258986.png)





![Ethyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B3259026.png)
